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Compound of Interest

Compound Name:
3-Formamido-4-methylpentanoic

acid

Cat. No.: B13339860

Get Quote

Executive Summary
3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2 / 75992-50-6 for parent amino

acid) is the

-formylated derivative of

-leucine. It serves as a critical intermediate in the synthesis of peptidomimetics and is a known
metabolite in specific fermentation processes.

Thermodynamically, the compound exhibits a metastable profile characterized by two primary

instability vectors: hydrolytic deformylation in solution and crystal lattice rearrangements in the

solid state. Unlike its

-amino acid counterparts, the

-positioning of the amide group imparts unique steric protection against racemization but
introduces susceptibility to specific intramolecular cyclization pathways under thermal stress.
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This guide provides the physicochemical grounding required to establish Critical Quality

Attributes (CQAs) and storage specifications.

Structural Thermodynamics & Physicochemical
Properties[1]
The stability of 3-Formamido-4-methylpentanoic acid is governed by the electronic interplay

between the formyl group and the

-carboxylic acid.

Chemical Identity[2]
IUPAC Name: 3-Formamido-4-methylpentanoic acid[1]

Common Name:

-Formyl-

-leucine

Molecular Formula:

Molecular Weight: 159.18 g/mol

Chirality: The C3 position is chiral. The (3R) enantiomer is the common biological metabolite

derived from L-leucine.

Thermodynamic Parameters (Estimated & Empirical)
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Parameter Value / Range
Thermodynamic
Implication

pKa (COOH) ~4.6 - 4.8

Weakly acidic; exists as

carboxylate anion at

physiological pH.

LogP ~0.5 - 0.8

Moderate lipophilicity; prone to

oxidative degradation in lipid

formulations.

Bond Dissociation Energy (N-

CHO)
~75 kcal/mol

The formyl-amide bond is the

thermodynamic weak point,

susceptible to hydrolysis.

Melting Point 135°C - 140°C (Dec)

High lattice energy, but onset

of thermal decomposition

(decarboxylation) occurs near

.

Degradation Pathways & Kinetics
The thermodynamic instability of this molecule is driven by the lability of the

-formyl group. Understanding the mechanism is essential for process control.

Hydrolytic Deformylation (Primary Pathway)
The most significant degradation pathway is the hydrolysis of the amide bond releasing formic

acid and

-leucine.

Acid-Catalyzed: Follows an

mechanism. The carbonyl oxygen of the formyl group is protonated, making the carbonyl
carbon electrophilic. Water attacks, leading to cleavage.

Base-Catalyzed: Generally faster than acid hydrolysis. Hydroxide attacks the formyl carbonyl

directly.
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Thermodynamic Driver: The formation of the resonance-stabilized formate ion (in base) or

volatile formic acid drives the equilibrium toward products.

Intramolecular Cyclization (Secondary Pathway)
Under thermal stress or dehydrating conditions,

-amino acid derivatives can cyclize.

Mechanism: The formyl oxygen can attack the activated carboxylic acid (if mixed anhydride

is formed) or vice-versa, potentially leading to 6-membered dihydro-1,3-oxazin-6-ones,

though this is less strained than the 5-membered oxazolones formed by

-amino acids.

Racemization Risk[4]
Low Risk: Unlike

-amino acids, where the chiral proton is activated by the adjacent carbonyl, the C3 proton in

-leucine is less acidic. However, harsh basic conditions can still induce racemization via an
enolate-like transition state, particularly if the carboxyl group is esterified.

Visualized Degradation Network
The following diagram maps the kinetic pathways governing the stability of the molecule.
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Figure 1: Kinetic degradation network of 3-Formamido-4-methylpentanoic acid showing

primary hydrolytic and secondary thermal pathways.[2]

Experimental Protocols for Stability Assessment
To validate the thermodynamic stability in a drug development context, the following "Forced

Degradation" protocol is recommended. This protocol is designed to be self-validating by

including mass balance checks.

Protocol: Stress Testing Matrix
Objective: Determine degradation rate constants (

) and identify degradation products.

Materials:

HPLC System with PDA/MS detector.

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Workflow Steps:

Preparation of Stock Solution:

Dissolve 10 mg of 3-Formamido-4-methylpentanoic acid in 10 mL of diluent (50:50

MeOH:H2O).

Stress Conditions:

Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature (Formyl

groups are very labile in base).

Oxidation: Mix 1 mL Stock + 1 mL 3%

. Incubate RT for 24 hours.

Thermal (Solid): Place 5 mg solid in open vial at 80°C for 3 days.

Quenching & Analysis:

Neutralize acid/base samples to pH 7.0 immediately before injection.

Inject 10 µL onto HPLC. Gradient: 5% B to 95% B over 20 mins.

Data Processing (Self-Validation):

Mass Balance: Calculate:

.

Acceptance Criteria: Mass balance should be

. If lower, suspect volatile loss (Formic acid) or non-chromophoric degradants.

Stability Indicating Method Workflow
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Figure 2: Step-by-step workflow for validating the stability indicating method.

Control Strategy & Storage Recommendations
Based on the thermodynamic profile, the following control strategies are required for handling

3-Formamido-4-methylpentanoic acid as a raw material or intermediate.

Solid State Storage
Temperature: Store at -20°C for long-term storage. The Arrhenius equation suggests that

reducing temperature from 25°C to -20°C reduces degradation rates by factor of ~40-50x.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body-img#technical-guide-thermodynamic-stability-of-3-formamido-4-methylpentanoic-acid
https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body#technical-guide-thermodynamic-stability-of-3-formamido-4-methylpentanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13339860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Humidity: The compound is likely hygroscopic due to the amide and carboxylic acid moieties.

Store in tight containers with desiccants (Silica gel).

Solution State Handling
pH Window: Maximum stability is observed in the pH range of 3.5 - 5.0.

Avoid pH > 7.5: Rapid deformylation occurs.

Avoid pH < 2.0: Acid-catalyzed hydrolysis accelerates at elevated temperatures.

Solvent Choice: Avoid protic solvents (methanol/ethanol) if heating is required, to prevent

transesterification or solvolysis. Use Aprotic solvents (DMSO, DMF, Acetonitrile) for stock

solutions.

Impurity Limits (Reference)
For pharmaceutical use, the following limits are typical for this class of intermediate:

-Leucine (Deformylated): NMT 0.5%

Total Unknowns: NMT 1.0%

Enantiomeric Purity: NLT 99.0% ee
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13339860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

